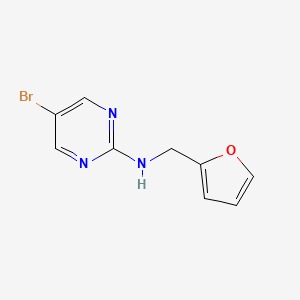

5-Bromo-2-(furan-2-ylmethylamino)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-Bromo-2-(furan-2-ylmethylamino)pyrimidine" is a brominated pyrimidine derivative with a furan moiety. Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring. The furan ring, a five-membered oxygen-containing heterocycle, is known to impart significant biological activity to molecules. The presence of a bromine atom in the 5-position of the pyrimidine ring suggests potential reactivity that could be exploited in various chemical transformations.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One efficient method for synthesizing substituted pyrimidines involves the Mitsunobu reaction, which is used to introduce arylamine moieties into the pyrimidine framework . Another approach is the cascade assembly of barbituric acids and aldehydes in the presence of bromine, leading to the formation of spirobarbiturates containing the furo[2,3-d]pyrimidine framework . Additionally, the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate under neutral or acidic conditions can yield furo[2,3-d]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques. For instance, the spectroscopic investigation of 5-bromo-2-hydroxy pyrimidine, a related compound, was performed using FT-IR, FT-RAMAN, NMR, and UV-Vis spectroscopy. Computational analysis, such as density functional theory (DFT), can predict molecular geometry, vibrational wavenumbers, and electronic properties .

Chemical Reactions Analysis

Brominated pyrimidines are versatile intermediates in organic synthesis. They can undergo nucleophilic substitution reactions, as observed in the reaction of N-({4-amino-2-(methylsulfonyl)furo[2,3-d]pyrimidin-5-yl}methyl)-4-nitro-N-phenylbenzenesulfonamide with sodium methoxide . Additionally, brominated pyrimidines can be alkylated to afford various regioisomers, which can be separated and converted to other derivatives . The Buchwald-Hartwig cross-coupling reaction is another method that can be used to introduce arylamino groups into the pyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For example, the introduction of a bromine atom can increase the density and molecular weight of the compound. The electronic properties, such as the band gap energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be indicative of the compound's reactivity and potential as a pharmaceutical agent . The antimicrobial activity of pyrimidine derivatives can be significant, as demonstrated by the high antibacterial activity of certain heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole .

Aplicaciones Científicas De Investigación

Antimicrobial and Antibacterial Properties

Antitubercular Activity : 5-Bromo-2-(furan-2-ylmethylamino)pyrimidine derivatives demonstrate significant antimicrobial properties. For example, 5-(arylamino)pyrimidines synthesized through Buchwald–Hartwig cross-coupling showed high bacteriostatic in vitro effect against Mycobacterium tuberculosis, Neisseria gonorrhoeae, and Methicillin-resistant Staphylococcus aureus, surpassing the efficacy of commercial drugs like Spectinomycin (Verbitskiy et al., 2021).

Synthesis and Biological Evaluation for Anti-Bacterial Applications : Another study highlights the facile synthesis of fluorinated and non-fluorinated 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines, with some compounds showing significant antibacterial activities against strains like Neisseria gonorrhoeae and Staphylococcus aureus (Verbitskiy et al., 2017).

In Vitro Antimicrobial Activity : New heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole have shown high antibacterial activity, suggesting a potential for pharmaceutical applications (Mageed, El- Ezabi, & Khaled, 2021).

Use in Fluorescent Probes and DNA Synthesis

Fluorescent Probes : A study on furan decorated nucleoside analogues, including derivatives of this compound, identifies their potential as responsive fluorescent probes in nucleic acids, useful in various biological studies (Greco & Tor, 2007).

DNA Synthesis Tracking : Compounds like 5-bromo-2′-deoxyuridine, a derivative of this compound, have been used extensively to tag dividing cells in DNA synthesis studies (Cavanagh, Walker, Norazit, & Meedeniya, 2011).

Propiedades

IUPAC Name |

5-bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O/c10-7-4-11-9(12-5-7)13-6-8-2-1-3-14-8/h1-5H,6H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUNIMSRQPQYHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404366 |

Source

|

| Record name | 5-BROMO-2-(FURAN-2-YLMETHYLAMINO)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886366-01-4 |

Source

|

| Record name | 5-BROMO-2-(FURAN-2-YLMETHYLAMINO)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1275001.png)

![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)

![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)